REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([NH:12][C:13]3([C:19]([O:21]CC)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)=[O:11])=[CH:4][C:3]=2[O:2]1.[OH-].[Na+]>C(O)C.O>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([NH:12][C:13]3([C:19]([OH:21])=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)=[O:11])=[CH:4][C:3]=2[O:2]1 |f:1.2|
|
Name
|
ethyl 1-[N-(3,4-methylenedioxyphenylcarbonyl) amino]cyclohexanecarboxylate
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(=O)NC1(CCCCC1)C(=O)OCC
|
Name
|
aqueous solution
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After making heat
|
Type
|
TEMPERATURE
|
Details
|
reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
ADDITION
|
Details
|
by addition of 4-hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethylacetate
|
Type
|
WASH
|
Details
|
was washed with 1N-hydrochloric acid and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(=O)NC1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |